Isooctyl acrylate

Catalog No.
S583622
CAS No.
29590-42-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl acrylate

CAS Number

29590-42-9

Product Name

Isooctyl acrylate

IUPAC Name

6-methylheptyl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=C

Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)

Synonyms

IOA, isooctyl acrylate

Canonical SMILES

CC(C)CCCCCOC(=O)C=C

Polymer Science and Material Development

  • Synthesis of functional polymers: Isooctyl acrylate acts as a reactive diluent in the synthesis of various functional polymers. Its low viscosity allows for easier processing and control over polymer chain length and architecture. This research explores the use of isooctyl acrylate in the synthesis of pressure-sensitive adhesives with improved peel strength and tack [].
  • Preparation of hydrogels: Isooctyl acrylate can be incorporated into hydrogels, three-dimensional networks capable of absorbing large amounts of water. This research investigates the use of isooctyl acrylate in hydrogels for controlled drug delivery applications [].

Biomedical Applications

  • Development of biocompatible adhesives: Due to its good biocompatibility and low cytotoxicity, isooctyl acrylate is used in the development of adhesives for biomedical applications. This research explores the use of isooctyl acrylate in the development of biocompatible tissue adhesives [].
  • Formulation of contact lenses: Isooctyl acrylate can be used as a component in the formulation of contact lenses due to its good optical properties and compatibility with tear fluids. This research investigates the use of isooctyl acrylate in the development of soft contact lenses with improved oxygen permeability [].

Isooctyl acrylate is an organic compound with the chemical formula C11_{11}H20_{20}O2_2 and a molecular weight of approximately 184.27 g/mol. It is a colorless liquid characterized by its acrylate group (CH2_2=CHCOO-) which enables it to undergo polymerization, forming long-chain polymers. The presence of the isooctyl group (C8_8H17_{17}) imparts hydrophobic properties, influencing the physical characteristics of the resulting polymers . Isooctyl acrylate is primarily utilized in the production of various polymers and copolymers, making it significant in industrial applications.

IOA is classified as a moderate skin irritant and may cause eye irritation. It is also a suspected respiratory irritant. Due to its acrylate group, IOA can cause skin sensitization in some individuals with repeated exposure.

  • Acute Toxicity:
    • Oral LD50 (rat): > 5000 mg/kg []
    • Dermal LD50 (rabbit): > 5000 mg/kg []
  • Flammability: Flammable liquid. Flash point: 72 °C []

  • Esterification: It is synthesized through the esterification reaction between acrylic acid and 2-ethylhexanol, typically catalyzed by strong acids like sulfuric acid. The reaction can be represented as:
    CH2=CHCOOH+C8H17OHCH2=CHCOOC8H17+H2O\text{CH}_2=\text{CHCOOH}+\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{CH}_2=\text{CHCOOC}_8\text{H}_{17}+\text{H}_2\text{O}
  • Polymerization: Isooctyl acrylate readily undergoes both homopolymerization and copolymerization. This process can be initiated by free radicals, cationic initiators, or anionic initiators, leading to diverse polymer structures depending on the conditions used .
  • Degradation: Under high temperatures or UV radiation, isooctyl acrylate may degrade, producing lower molecular weight fragments and volatile organic compounds.

Isooctyl acrylate exhibits moderate toxicity and can act as a skin irritant. It has been classified as a suspected respiratory irritant and may cause skin sensitization upon repeated exposure. Health effects include:

  • Skin: Mild irritation and potential allergic reactions.
  • Eyes: Causes redness and irritation.
  • Inhalation: May lead to coughing and respiratory issues if inhaled .

Due to its acrylate structure, it may also exhibit cross-sensitization with other acrylates.

The synthesis of isooctyl acrylate typically involves the following steps:

  • Esterification Reaction:
    • Combine acrylic acid and 2-ethylhexanol in an esterification reactor.
    • Add a polymerization inhibitor to prevent premature polymerization.
    • Introduce a water-soluble catalyst and control temperature and pressure for optimal reaction conditions.
  • Purification:
    • The crude product undergoes cooling and washing to remove impurities.
    • Light components are removed to yield a high-purity product .

This method emphasizes environmental considerations by recycling generated water and reducing waste.

Isooctyl acrylate is widely used in various applications, including:

  • Adhesives: As a key component in pressure-sensitive adhesives.
  • Coatings: Utilized in paints and coatings for improved flexibility and durability.
  • Sealants: Employed in sealants due to its excellent adhesion properties.
  • Textiles: Used in textile treatments for water resistance .

Research indicates that isooctyl acrylate can interact with various biological systems, particularly regarding skin exposure. Studies have shown that repeated exposure may lead to sensitization reactions. Additionally, its potential respiratory irritant properties necessitate precautions during handling in industrial settings .

Isooctyl acrylate shares similarities with several other compounds in the acrylate family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Hexyl acrylateC8_8H14_{14}O2_2Shorter alkyl chain; less hydrophobic
Butyl acrylateC8_8H14_{14}O2_2Lower molecular weight; different viscosity
Decyl acrylateC12_{12}H22_{22}O2_2Longer alkyl chain; higher hydrophobicity
Ethylhexyl acrylateC10_{10}H18_{18}O2_2Similar structure; used in similar applications

Isooctyl acrylate's unique combination of hydrophobicity and polymerization capability makes it particularly valuable for applications requiring flexibility and durability in polymer formulations .

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

4.2

Boiling Point

196.8 °C

Flash Point

91 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.4

Density

0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

3.93

UNII

GU1V16S82F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, Pa at 25 °C: 133.3

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

29590-42-9
54774-91-3

Wikipedia

Isooctyl acrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Printing and related support activities
2-Propenoic acid, isooctyl ester: ACTIVE

Dates

Modify: 2023-08-15

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